5-o-Desmethylomeprazole

Description

Overview of Omeprazole (B731) as a Proton Pump Inhibitor and its Clinical Significance

Omeprazole belongs to a class of drugs known as proton pump inhibitors (PPIs) that effectively reduce the production of gastric acid. nih.gov It is a cornerstone in the treatment of various acid-related gastrointestinal disorders. drugbank.com By irreversibly blocking the H+/K+-ATPase system, also known as the proton pump, in gastric parietal cells, omeprazole inhibits the final step of acid secretion. wikipedia.org This mechanism of action makes it highly effective for both basal and stimulated acid production. wikipedia.org

The clinical applications of omeprazole are extensive and include the management of:

Gastroesophageal reflux disease (GERD) mayoclinic.org

Peptic ulcer disease, including both gastric and duodenal ulcers mayoclinic.org

Zollinger-Ellison syndrome, a rare condition characterized by excessive stomach acid production mayoclinic.org

Erosive esophagitis mayoclinic.org

In combination with antibiotics for the eradication of Helicobacter pylori infection, a common cause of ulcers mayoclinic.org

Due to its efficacy and broad therapeutic index, omeprazole is one of the most frequently prescribed medications globally. nih.gov

Identification of 5-O-Desmethyl Omeprazole as a Key Metabolite of Omeprazole

5-O-Desmethyl Omeprazole is recognized as a metabolite of omeprazole, formed through the metabolic processes that occur after the drug's administration. hmdb.camedchemexpress.commedchemexpress.com Its formation is an integral part of the body's mechanism for clearing omeprazole.

Primary Metabolic Pathways of Omeprazole and Metabolite Formation

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The main metabolites produced are 5-hydroxyomeprazole and omeprazole sulfone. nih.govpharmgkb.org Another significant, though sometimes considered lesser, metabolite is 5-O-desmethylomeprazole. pharmgkb.org These metabolites are generally considered to have no significant effect on gastric acid secretion. nih.govnih.gov The formation of these metabolites is crucial for the elimination of omeprazole from the body, with approximately 80% of a dose being excreted in the urine as its metabolites. nih.gov

The metabolic pathways are stereoselective, meaning the two enantiomers of omeprazole (R-omeprazole and S-omeprazole, or esomeprazole) are metabolized differently. pharmgkb.org

Enzymatic Biotransformation of Omeprazole to 5-O-Desmethyl Omeprazole

The conversion of omeprazole to 5-O-Desmethyl Omeprazole is primarily catalyzed by the enzyme CYP2C19. nih.gov This enzyme plays a more significant role in the O-demethylation of the S-enantiomer of omeprazole (esomeprazole) at the benzimidazole (B57391) group. nih.gov While CYP2C19 is also responsible for the 5-hydroxylation of the R-enantiomer, its role in forming 5-O-Desmethyl Omeprazole from S-omeprazole is a key metabolic step. nih.gov The formation of 5-O-desmethyl metabolites from S-omeprazole has a higher intrinsic clearance value compared to its formation from R-omeprazole. nih.gov

Genetic variations in the CYP2C19 enzyme can significantly impact the metabolism of omeprazole. nih.gov Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2C19 genotype. who.intwho.int Poor metabolizers have reduced CYP2C19 activity, which can lead to higher plasma concentrations of omeprazole and potentially altered metabolite profiles. nih.gov This variability in enzyme activity underscores the importance of understanding the specific pathways, including the one leading to 5-O-Desmethyl Omeprazole, to better predict an individual's response to omeprazole therapy.

| Feature | Description |

| Parent Compound | Omeprazole |

| Metabolite | 5-O-Desmethyl Omeprazole |

| Primary Enzyme | CYP2C19 nih.gov |

| Metabolic Reaction | O-demethylation |

| Significance | Key pathway in the metabolism of S-omeprazole (esomeprazole) nih.gov |

Structure

3D Structure

Properties

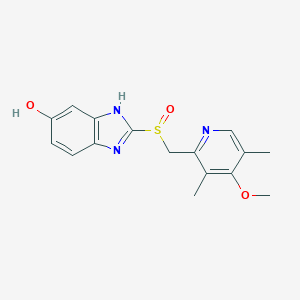

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439414 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-49-2 | |

| Record name | 5-o-Desmethylomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetics and Disposition of 5 O Desmethyl Omeprazole

Formation Kinetics and Stereoselectivity

The biotransformation of omeprazole (B731) into 5-O-desmethyl omeprazole is a critical step in its metabolic pathway. This process is characterized by its reliance on specific cytochrome P450 enzymes and a notable degree of stereoselectivity, meaning the two enantiomers of omeprazole, S-omeprazole and R-omeprazole, are metabolized at different rates.

Role of Cytochrome P450 Enzymes in 5-O-Desmethyl Omeprazole Formation

The formation of 5-O-desmethyl omeprazole is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2C19 and, to a lesser extent, CYP3A4 playing pivotal roles.

CYP2C19 is the principal enzyme responsible for the 5-O-demethylation of omeprazole. nih.govclinpgx.org For S-omeprazole, the formation of 5-O-desmethyl omeprazole is a more significant metabolic pathway than 5-hydroxylation, another key metabolic route. nih.govclinpgx.org In contrast, CYP2C19 primarily facilitates the 5-hydroxylation of R-omeprazole. nih.govclinpgx.org This enzymatic preference contributes significantly to the stereoselective metabolism of omeprazole. Studies using cDNA-expressed enzymes have predicted that CYP2C19 is accountable for approximately 40% of the total intrinsic clearance of S-omeprazole and a substantial 87% of the total intrinsic clearance of R-omeprazole in human liver microsomes. nih.govclinpgx.org

While CYP2C19 is the dominant enzyme in 5-O-demethylation, CYP3A4 also contributes to this metabolic pathway, albeit to a lesser degree. nih.govresearchgate.net The presence of the R-enantiomer can notably increase the contribution of CYP3A4 to the metabolism of S-omeprazole, especially at higher concentrations. nih.gov However, the primary role of CYP3A4 in omeprazole metabolism is sulfoxidation, particularly of the S-isomer. nih.govclinpgx.org

The formation of 5-O-desmethyl omeprazole exhibits marked stereoselectivity. CYP2C19 predominantly catalyzes the 5-O-demethylation of S-omeprazole. nih.govclinpgx.org Conversely, this pathway is less favored for the R-enantiomer, which is more readily converted to its 5-hydroxy metabolite by the same enzyme. nih.govclinpgx.org This differential metabolism results in S-omeprazole being cleared more slowly than R-omeprazole in the body. nih.govclinpgx.org

Intrinsic Clearance (CLint) Values for 5-O-Desmethyl Omeprazole Formation

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific drug, independent of factors like blood flow. The CLint values for the formation of 5-O-desmethyl omeprazole underscore the stereoselective nature of its metabolism. In human liver microsomes, S-omeprazole demonstrates a higher intrinsic clearance for the formation of 5-O-desmethyl metabolite compared to R-omeprazole. nih.govclinpgx.org

| Enantiomer | Enzyme | CLint (μL/min/mg protein) |

|---|---|---|

| S-Omeprazole | CYP2C19 | Data not specifically isolated in the provided context |

| R-Omeprazole | CYP2C19 | Data not specifically isolated in the provided context |

| S-Omeprazole | CYP3A4 | Data not specifically isolated in the provided context |

| R-Omeprazole | CYP3A4 | Data not specifically isolated in the provided context |

| Note: While specific CLint values for 5-O-demethylation by each enzyme are not detailed in the search results, it is established that the CLint for the formation of 5-O-desmethyl metabolite from S-omeprazole is higher than that from R-omeprazole. nih.govclinpgx.org The total CLint for all metabolites of S-omeprazole is 14.6 μL/min/mg protein, while for R-omeprazole it is 42.5 μL/min/mg protein. nih.govclinpgx.org |

Influence of Genetic Polymorphisms on 5-O-Desmethyl Omeprazole Formation

Genetic variations in the CYP2C19 gene significantly impact the formation of 5-O-desmethyl omeprazole. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, including extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

Poor metabolizers have reduced or no CYP2C19 enzyme function, leading to a decreased formation of 5-O-desmethyl omeprazole and other CYP2C19-dependent metabolites. researchgate.netnih.govresearchgate.net This results in higher plasma concentrations of the parent drug, omeprazole. nih.gov Conversely, extensive metabolizers have normal CYP2C19 function and metabolize omeprazole more rapidly.

| Metabolizer Phenotype | CYP2C19 Activity | Impact on 5-O-Desmethyl Omeprazole Formation | Effect on Parent Omeprazole Concentration |

|---|---|---|---|

| Extensive Metabolizer (EM) | Normal | Normal formation rate | Normal plasma concentrations |

| Intermediate Metabolizer (IM) | Intermediate | Reduced formation rate | Increased plasma concentrations |

| Poor Metabolizer (PM) | Low/Absent | Significantly reduced formation rate | Significantly increased plasma concentrations (up to 5-fold higher AUC compared to EMs) clinpgx.org |

Distribution of 5-O-Desmethyl Omeprazole

The distribution of 5-O-Desmethyl Omeprazole throughout the body is governed by its ability to bind to plasma proteins and penetrate various tissues.

Plasma Protein Binding Characteristics

While specific data on the plasma protein binding of 5-O-Desmethyl Omeprazole is not extensively detailed in the available literature, the characteristics of its parent compound, Omeprazole, provide essential context. Omeprazole and its S-isomer, Esomeprazole, are known to be highly bound to plasma proteins, with percentages typically reported to be between 95% and 97%. drugbank.comnih.govresearchgate.net The binding for Omeprazole enantiomers has been calculated to be greater than 88%. mdpi.com This high degree of protein binding for the parent drug suggests that its metabolites may also exhibit significant binding, which would influence their distribution and clearance.

Distribution to Tissues, Including Brain

5-O-Desmethyl Omeprazole has been identified in key organs involved in drug metabolism and excretion. The Human Metabolome Database indicates its presence in both the liver and the kidney. nih.govhmdb.ca Furthermore, studies in animal models have provided evidence of its distribution to the central nervous system. A glucuronide-conjugated metabolite of O-desmethyl omeprazole sulfide (B99878) was detected in brain samples from mice, suggesting that the parent metabolite has the capacity to cross the blood-brain barrier. mdpi.comnih.gov

Elimination and Excretion Pathways

The body eliminates 5-O-Desmethyl Omeprazole and other metabolites of Omeprazole through renal and biliary routes.

Urinary Excretion of 5-O-Desmethyl Omeprazole

The primary route of excretion for Omeprazole metabolites is through the urine. Following administration of Omeprazole, approximately 77% to 80% of the dose is recovered in the urine in the form of at least six different metabolites. drugbank.comnih.gov While the principal metabolites identified in urine are hydroxyomeprazole (B127751) and its corresponding carboxylic acid, 5-O-Desmethyl Omeprazole is also part of the metabolic profile. drugbank.com However, the precise percentage of the administered dose that is excreted specifically as 5-O-Desmethyl Omeprazole is not clearly quantified in existing research. Studies focusing on the parent drug have shown that negligible amounts of unchanged Omeprazole are excreted in the urine. drugbank.com

Pharmacokinetic Variability and Factors Influencing Disposition

The disposition of 5-O-Desmethyl Omeprazole is subject to significant inter-individual variability, primarily due to genetic factors influencing its formation. The metabolism of Omeprazole is heavily dependent on the cytochrome P450 (CYP) enzyme system, particularly the CYP2C19 isoform. nih.govacs.org

Genetic polymorphisms in the CYP2C19 gene lead to different metabolic phenotypes, categorized as poor, intermediate, and extensive metabolizers. nih.govnih.gov This genetic variation is a key determinant of the rate at which Omeprazole is converted to its metabolites, including 5-O-Desmethyl Omeprazole. For Esomeprazole (the S-isomer), the formation of 5-O-Desmethyl Omeprazole is more reliant on CYP2C19 than the formation of the hydroxy metabolite. acs.org Consequently, an individual's CYP2C19 genotype directly impacts the plasma concentrations and clearance of Omeprazole and the formation rate of 5-O-Desmethyl Omeprazole. nih.gov For instance, individuals who are poor metabolizers exhibit a significantly higher area under the plasma concentration-time curve (AUC) for Omeprazole compared to extensive metabolizers. nih.gov

Age has also been identified as a factor that can influence the pharmacokinetics of Omeprazole, with studies showing differences in drug exposure between elderly and younger adults, although the differences between genotype groups were smaller in the elderly. researchgate.net

Table of Pharmacokinetic Parameters Influenced by CYP2C19 Genotype

| CYP2C19 Phenotype | Relative Omeprazole Exposure (AUC) | Implication for 5-O-Desmethyl Omeprazole Formation |

| Extensive Metabolizer (EM) | Normal | Normal rate of formation |

| Intermediate Metabolizer (IM) | Increased | Slower rate of formation |

| Poor Metabolizer (PM) | Significantly Increased | Markedly slower rate of formation |

Interindividual Variability in 5-O-Desmethyl Omeprazole Levels

Significant interindividual variability in the levels of 5-O-desmethyl omeprazole is observed, primarily due to genetic polymorphisms of the cytochrome P450 enzyme system, particularly CYP2C19. nih.gov This enzyme is principally responsible for metabolizing omeprazole into its inactive metabolites. nih.govnih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

Poor Metabolizers (PMs): These individuals possess two loss-of-function alleles, leading to markedly reduced or absent CYP2C19 enzyme activity. nih.gov Consequently, they exhibit significantly higher plasma concentrations of the parent drug, omeprazole, and lower formation of its metabolites, including 5-hydroxyomeprazole. nih.govclinpgx.orgpjps.pk Studies have shown that the area under the concentration-time curve (AUC) for omeprazole can be 4- to 15-fold higher in PMs compared to extensive metabolizers. medscape.com This altered metabolism can lead to a more potent acid-suppressing effect. nih.govfrontiersin.org The prevalence of the PM phenotype varies among different ethnic populations, being approximately 3% in Caucasians and 15-20% in Asians. nih.gov

Intermediate Metabolizers (IMs): These individuals have decreased CYP2C19 activity and exhibit omeprazole exposure levels that are intermediate between those of poor and extensive metabolizers. nih.govmedscape.com

Extensive (Normal) Metabolizers (EMs): Carrying two fully functional alleles, these individuals have normal CYP2C19 enzyme activity and metabolize omeprazole at a typical rate. nih.gov

Ultrarapid Metabolizers (UMs): Possessing alleles associated with increased enzyme activity (like CYP2C19*17), these individuals metabolize omeprazole at a faster rate, which may lead to lower plasma concentrations of the parent drug and potentially reduced therapeutic effect at standard doses. nih.govfrontiersin.org

The pharmacokinetic variability due to CYP2C19 genotype directly impacts the levels of omeprazole and its metabolites. For instance, in a study comparing different CYP2C19 genotypes, the Cmax and AUC of 5-hydroxyomeprazole were significantly higher in homozygous extensive metabolizers (Homz EMs) compared to homozygous poor metabolizers (Homz PMs) and heterozygous poor metabolizers (Htrz PMs). pjps.pk

| Metabolizer Phenotype | Relative Omeprazole AUC | Key Characteristics |

|---|---|---|

| Poor Metabolizers (PMs) | 4- to 15-fold higher than EMs medscape.com | Markedly reduced or absent CYP2C19 activity. nih.gov |

| Intermediate Metabolizers (IMs) | 2- to 3-fold higher than EMs medscape.com | Decreased CYP2C19 activity. nih.gov |

| Extensive (Normal) Metabolizers (EMs) | Baseline | Normal CYP2C19 activity. nih.gov |

| Ultrarapid Metabolizers (UMs) | Lower than EMs | Increased CYP2C19 activity. nih.govfrontiersin.org |

Impact of Liver Function on 5-O-Desmethyl Omeprazole Pharmacokinetics

The liver is the primary site of omeprazole metabolism. nih.govnih.gov Therefore, hepatic impairment can significantly alter the pharmacokinetics of omeprazole and consequently the formation of its metabolites, including 5-O-desmethyl omeprazole.

In patients with chronic liver disease, the plasma clearance of omeprazole is reduced, and the plasma half-life and area under the curve (AUC) are increased compared to healthy individuals. nih.gov Liver disease can lead to a number of changes that affect drug metabolism, including decreased first-pass effect, impaired function of liver enzymes, and portal-systemic shunting. droracle.aimsdmanuals.com

Studies in patients with liver cirrhosis have demonstrated a substantial increase in omeprazole exposure. droracle.aidroracle.ai The elimination half-life of omeprazole is significantly prolonged in these patients. droracle.ai One study found that in patients with Child-Pugh Class A, B, or C hepatic impairment, exposure to omeprazole was substantially increased. droracle.ai Specifically, the metabolism of omeprazole was found to be significantly impaired in patients with both liver cirrhosis and extrahepatic portal venous obstruction. researchgate.net This impaired metabolism in the liver leads to higher circulating levels of the parent drug and a corresponding alteration in the profile of its metabolites. droracle.ainih.gov

| Pharmacokinetic Parameter | Change in Patients with Liver Cirrhosis | Reference |

|---|---|---|

| Plasma Clearance | Reduced | nih.gov |

| Plasma Half-life | Increased | nih.govdroracle.ai |

| Area Under the Curve (AUC) | Increased | nih.govdroracle.ai |

| Metabolism | Significantly Impaired | researchgate.net |

Pharmacokinetics in Specific Populations (e.g., Pediatric Patients)

The pharmacokinetics of omeprazole and its metabolites in pediatric patients show age-dependent variability. nih.gov Studies in children have revealed a trend toward a higher metabolic capacity with decreasing age, with the highest capacity observed in children aged 1-6 years. researchgate.netnih.gov This suggests that younger children may metabolize omeprazole more rapidly than older children and adults, potentially affecting the levels of 5-O-desmethyl omeprazole. researchgate.netnih.gov

Pharmacokinetic parameters in children, such as plasma levels, AUC, plasma half-life, and maximum plasma concentration (Cmax), when normalized for dose, have been found to be lower in younger age groups. nih.gov This higher metabolic rate in younger children may necessitate higher doses per kilogram of body weight to achieve therapeutic effects comparable to those in adults. nih.gov

A study involving children from 0.3 to 19 years of age found that while the pharmacokinetic parameters were highly variable between individuals, they were generally similar to those reported in adults. nih.gov The systemic clearance was reported as 0.23 L/kg/h, the volume of distribution as 0.45 L/kg, and the elimination half-life as 0.86 hours. nih.gov

In infants, the metabolism of omeprazole is also a key consideration. jscimedcentral.com The pharmacokinetics of omeprazole have been studied in infants and children, with an elimination half-life of 56 and 58 minutes in infants and children, respectively. jscimedcentral.com

Pharmacodynamic and Biological Significance of 5 O Desmethyl Omeprazole

Role in Cytochrome P450 Enzyme Inhibition and Induction

5-O-Desmethyl Omeprazole (B731) plays a crucial role as an inhibitor of key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. Its inhibitory actions are a key factor in the drug-drug interaction profile of omeprazole.

Beyond its effects on CYP2C19, 5-O-Desmethyl Omeprazole also demonstrates inhibitory activity against other CYP450 isoforms. Studies have shown it to be a time-dependent inhibitor of CYP3A4. drugbank.comnih.gov Furthermore, it is capable of reversibly inhibiting both CYP2C19 and CYP3A4. drugbank.comnih.gov The inhibition of CYP3A4 is particularly noteworthy, as this enzyme is involved in the metabolism of a wide array of clinically used drugs. researchgate.net It has been estimated that omeprazole's metabolites, primarily 5-O-desmethylomeprazole, may be responsible for over 60% of the inhibition of CYP3A4. researchgate.net

| CYP450 Isoform | Type of Inhibition | Source |

|---|---|---|

| CYP2C19 | Metabolism-Dependent (Time-Dependent) | xenotech.com, drugbank.com, nih.gov |

| CYP2C19 | Irreversible | xenotech.com |

| CYP2C19 | Reversible | drugbank.com, nih.gov |

| CYP3A4 | Metabolism-Dependent (Time-Dependent) | drugbank.com, nih.gov, researchgate.net |

| CYP3A4 | Reversible | drugbank.com, nih.gov |

The mechanism-based inhibition of CYP2C19 by 5-O-Desmethyl Omeprazole has been characterized as irreversible. xenotech.com This type of inhibition occurs when a drug is converted by a CYP enzyme into a reactive intermediate. nih.gov This intermediate then forms a stable, often covalent, bond with the enzyme, leading to a long-lasting loss of its metabolic activity. nih.gov The enzyme's function can only be restored through the synthesis of new enzyme molecules. nih.gov Research has also noted that the metabolism-dependent inhibition caused by 5-O-desmethyl omeprazole can be somewhat lessened by the presence of glutathione, suggesting a role for reactive intermediates in the inactivation process. xenotech.com

| Compound | Estimated Contribution | Source |

|---|---|---|

| Omeprazole (parent drug) | ~70% | researchgate.net |

| 5-O-Desmethyl Omeprazole | ~25% | researchgate.net |

| Omeprazole Sulfone | ~5% | researchgate.net |

Investigation of Intrinsic Biological Activity

Investigations into the biological activity of 5-O-Desmethyl Omeprazole have predominantly focused on its role as a significant metabolite and a potent inhibitor of drug-metabolizing enzymes. xenotech.comdrugbank.comnih.gov Unlike its parent compound, omeprazole, which directly targets the gastric proton pump, the primary biological significance of 5-O-Desmethyl Omeprazole identified in research is its ability to modulate the activity of the cytochrome P450 system. wikipedia.orgtandfonline.com There is no substantial evidence to suggest it has intrinsic antisecretory effects similar to omeprazole. tandfonline.com Therefore, its main contribution to pharmacology is through its effects on pharmacokinetics, specifically through the mechanism-based inhibition of CYP2C19 and CYP3A4. drugbank.comnih.gov

Exploration of Other Pharmacological Properties

Beyond the well-established effects on gastric acid, research has begun to explore other potential biological activities of PPIs and their metabolites, including anti-inflammatory and neurobiological effects.

Recent studies have highlighted that proton pump inhibitors like omeprazole may possess anti-inflammatory effects independent of their acid-suppressing capabilities. nih.govmdpi.com These effects are attributed to mechanisms such as antioxidant properties and direct effects on immune cells like neutrophils and monocytes. nih.gov

While the anti-inflammatory actions of the parent drug omeprazole are increasingly studied, the specific contribution of its metabolites, such as 5-O-Desmethyl Omeprazole, is a developing area of research. mdpi.com Studies have identified omeprazole metabolites in the brain of murine models, prompting investigation into their potential role in neuro-inflammation. mdpi.com However, there is a recognized gap in the literature regarding the specific anti-inflammatory activities of these metabolites themselves. mdpi.comresearchgate.net The research focus has been on the parent drug, and further studies are needed to determine if 5-O-Desmethyl Omeprazole contributes to the anti-inflammatory profile observed with omeprazole administration. mdpi.com

The presence of omeprazole and its metabolites in the brain suggests a potential for centrally-mediated effects. mdpi.com The ability of omeprazole to penetrate the brain has been confirmed in mouse models, leading to questions about the neurobiological roles of its metabolites. mdpi.com

One specific study explored the effects of omeprazole and its analogues on insect choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. nih.gov In this research, 5-O-Desmethyl Omeprazole was screened for its binding affinity to the choline acetyltransferase from the insect Nilaparvata lugens. The results indicated that among the analogues tested, 5-O-Desmethyl Omeprazole exhibited the lowest binding affinity for the enzyme. nih.gov This finding suggests a limited direct interaction with this specific neurobiological target in the tested species. Further research is required to understand any other potential neurobiological effects in mammalian systems.

| Pharmacological Area | Finding for 5-O-Desmethyl Omeprazole | Source |

|---|---|---|

| Anti-inflammatory Effects | Potential role suggested due to being a metabolite of an anti-inflammatory PPI, but direct effects are not yet established and require further study. | mdpi.com |

| Neurobiological Effects (Insect ChAT) | Exhibited the lowest binding affinity to insect choline acetyltransferase (ChAT) compared to other tested omeprazole analogues. | nih.gov |

Analytical Methodologies for 5 O Desmethyl Omeprazole Quantification and Profiling

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating 5-O-Desmethyl Omeprazole (B731) from its parent compound and other metabolites, ensuring accurate detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective determination of 5-O-Desmethyl Omeprazole. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS setup, the sample extract is injected into an analytical column, such as a C18 or a specialized column like the Betasil silica (B1680970) column, for chromatographic separation. researchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and an aqueous buffer, sometimes with additives like formic acid to improve ionization. researchgate.net

Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. This method allows for high-throughput analysis, making it suitable for pharmacokinetic studies and clinical applications. researchgate.netresearchgate.net The use of an internal standard, such as desoxyomeprazole, is common to ensure accuracy and reproducibility by correcting for variations during sample preparation and analysis. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

For more in-depth metabolite profiling and identification, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed. mdpi.comnih.gov This high-resolution mass spectrometry technique provides highly accurate mass measurements, which is invaluable for elucidating the elemental composition of unknown metabolites. mdpi.comnih.gov In studies involving 5-O-Desmethyl Omeprazole, LC-QTOF-MS has been instrumental in identifying not only the primary metabolite but also its subsequent conjugates, such as glucuronide derivatives. mdpi.comnih.gov

The methodology often involves reversed-phase chromatography using C18 columns and a mobile phase gradient of water and acetonitrile with formic acid. mdpi.com The high sensitivity and resolution of QTOF-MS enable the detection and structural characterization of a wide range of metabolites present in complex biological matrices. mdpi.comnih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Urine, Tissue)

Effective sample preparation is a critical prerequisite for reliable quantification of 5-O-Desmethyl Omeprazole, as it removes interfering substances from the biological matrix.

Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govscielo.br For omeprazole and its metabolites, solvents like a mixture of diethyl ether and dichloromethane (B109758) have been used. nih.gov LLE is effective but can be labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and efficient method compared to LLE. nih.gov It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while interfering compounds are washed away. nih.govsigmaaldrich.com HybridSPE®-Phospholipid plates are a specific type of SPE that effectively removes phospholipids (B1166683) from plasma samples, which can interfere with LC-MS analysis. sigmaaldrich.com

Protein Precipitation: This is a simpler and faster method where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins. nih.govnih.gov The supernatant containing the analyte is then collected for analysis. This method is often used for sample preparation in studies involving human liver microsomes. nih.govnih.gov

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE, MEPS uses a very small amount of sorbent packed into a syringe. nih.gov It is a simple, cost-effective, and automated technique that significantly reduces the sample and solvent volumes required. nih.gov

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical method used.

Application in In Vitro and In Vivo Studies

The developed analytical methodologies are extensively applied in both laboratory (in vitro) and living organism (in vivo) studies to investigate the metabolism of omeprazole.

Quantification in Human Liver Microsomes

Human liver microsomes (HLMs) are a key in vitro model system for studying drug metabolism, as they contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govnih.gov Analytical methods, primarily HPLC and LC-MS, are used to quantify the formation of 5-O-Desmethyl Omeprazole in HLM incubations. nih.govxenotech.comnih.gov

These studies have shown that the formation of 5-O-Desmethyl Omeprazole is a notable metabolic pathway. nih.govnih.gov Research has demonstrated that specific CYP enzymes, particularly CYP2C19, are involved in the 5-O-demethylation of omeprazole. nih.govacs.orgresearchgate.net The kinetics of this metabolite's formation, including parameters like Km and Vmax, can be determined from these in vitro experiments, providing insights into the efficiency of this metabolic route. nih.govnih.gov

| Study Focus | Key Finding | Primary Analytical Technique | Reference |

|---|---|---|---|

| Metabolic Pathway Identification | 5-O-desmethylomeprazole was identified as a metabolite of omeprazole. | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Enzyme Kinetics | The formation kinetics of omeprazole metabolites were found to be biphasic, suggesting the involvement of multiple cytochrome P450 isoforms. | HPLC | nih.gov |

| Stereoselective Metabolism | CYP2C19 is more important for the 5-O-desmethyl formation from S-omeprazole than for its 5-hydroxylation. | Not specified | nih.govresearchgate.net |

| Metabolism-Dependent Inhibition | 5-O-desmethyl omeprazole was found to be a metabolism-dependent inhibitor of CYP2C19. | LC-MS/MS | xenotech.com |

Measurement in Plasma and Urine Samples

In vivo studies involve the measurement of 5-O-Desmethyl Omeprazole in biological fluids like plasma and urine collected from subjects who have been administered omeprazole. nih.govnoahcompendium.co.uk Liquid chromatography-based methods are the standard for these analyses. nih.govnih.gov

| Biological Matrix | Analytical Method | Key Parameters | Reference |

|---|---|---|---|

| Plasma and Urine | Liquid Chromatography | UV detection at 302 nm. | nih.gov |

| Plasma | Column-switching HPLC | Limit of quantification was 3 ng/ml for omeprazole and its metabolites. | nih.gov |

| Plasma and Urine | Liquid Chromatography | Minimum determinable concentration for omeprazole was 20 nmol/l in plasma and 50 nmol/l in urine. | nih.gov |

| Plasma and Brain (Mouse) | LC-QTOF-MS | Quantification of omeprazole and identification of its metabolites. | mdpi.comnih.gov |

Detection in Animal Models (e.g., Mouse Brain)

The quantification and profiling of 5-O-Desmethyl Omeprazole and its related metabolites in animal models, particularly in the brain, have been accomplished using advanced analytical techniques. A notable study explored the distribution of omeprazole and its metabolites in the brains of mice following various administration routes. nih.govresearchgate.net This research utilized a liquid chromatography-mass spectrometric (LC-MS) method for the quantification of omeprazole in mouse plasma and brain tissue. researchgate.net

In this study, a glucuronide conjugated metabolite of O-desmethyl omeprazole sulfide (B99878) (designated as M6) was detected in the brain samples of mice that received omeprazole via intraperitoneal injection. mdpi.com The identification of metabolites was facilitated by the co-administration of a stable isotope-labeled form of omeprazole, D3-omeprazole. nih.govmdpi.com The analytical approach involved looking for metabolites that exhibited a mass difference of 3 daltons between the unlabeled omeprazole and the labeled D3-omeprazole. nih.govmdpi.com

A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) assay was employed for the metabolite identification process. nih.govmdpi.com This powerful technique allows for the separation of complex mixtures and the precise mass determination of the constituent molecules, enabling the identification of novel metabolites. In total, seventeen different metabolites of omeprazole were identified in this in vivo study. mdpi.com

While not specific to the brain, in vitro studies on the metabolism of omeprazole in horse liver microsomes have also identified 5-O-desmethyl-omeprazole as one of the three primary metabolites formed. researchgate.netnih.gov The concentrations of these metabolites were quantified using liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

The following table summarizes the key findings from a study on the detection of omeprazole metabolites in mouse brain and plasma:

Table 1: Detection of an O-Desmethyl Omeprazole-Related Metabolite in Mouse Models

| Metabolite ID | Proposed Structure | Matrix Detected | Administration Route | Analytical Method |

|---|---|---|---|---|

| M6 | Glucuronide conjugated to O-desmethyl omeprazole sulfide | Brain, Plasma | Intraperitoneal (IP) | LC-QTOF-MS |

Data sourced from Shin et al. (2020) mdpi.com

Stable Isotope Labeling Techniques for Metabolite Identification

Stable isotope labeling is a powerful and widely used technique for the unambiguous identification of drug metabolites in complex biological matrices. nih.govmdpi.com This approach involves the use of a drug molecule in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). nih.govmdpi.com

In the context of 5-O-Desmethyl Omeprazole and other omeprazole metabolites, a well-documented application of this technique is the concomitant administration of omeprazole and its stable isotope-labeled counterpart, D3-omeprazole, to mice. nih.govmdpi.com The D3-omeprazole is structurally identical to omeprazole, except that three hydrogen atoms have been replaced by deuterium atoms. nih.govclearsynth.com

The key principle behind this method is that the drug and its stable isotope-labeled version will undergo the same metabolic transformations in the body. nih.govmdpi.com Consequently, any metabolite derived from the administered drug will appear as a pair of peaks in the mass spectrum, with a characteristic mass difference corresponding to the number of isotopic labels incorporated. nih.govmdpi.com For D3-omeprazole, the metabolites will have a mass that is 3 daltons higher than the corresponding metabolites of unlabeled omeprazole. nih.govmdpi.com

This distinct isotopic signature allows for the confident identification of drug-related compounds amidst a multitude of endogenous molecules present in biological samples, such as brain tissue and plasma. nih.govmdpi.com This is particularly advantageous when analyzing complex matrices where background interference can be a significant challenge. nih.govmdpi.com

A study successfully employed this stable isotope ratio-monitoring liquid chromatography-mass spectrometric method to profile and identify omeprazole metabolites in the mouse brain and plasma. nih.govmdpi.com By searching for metabolite pairs with a mass difference of 3 amu, the researchers were able to identify seventeen metabolites of omeprazole. mdpi.com

Research Gaps and Future Directions in 5 O Desmethyl Omeprazole Research

Comprehensive Understanding of its Pharmacodynamic Contributions

A primary research gap is the incomplete understanding of the direct pharmacodynamic effects of 5-O-desmethyl omeprazole (B731). Although omeprazole's mechanism of action, the inhibition of the H+/K+ ATPase pump in gastric parietal cells, is well-established, the contribution of its metabolites to this effect is less clear. drugbank.com While some metabolites are considered to have minimal or no antisecretory activity, the specific activity of 5-O-desmethyl omeprazole warrants further investigation. drugbank.com

Future research should focus on:

In vitro studies: Investigating the direct inhibitory effect of 5-O-desmethyl omeprazole on the H+/K+ ATPase enzyme.

In vivo studies: Assessing the impact of this metabolite on gastric acid secretion in animal models, particularly in scenarios mimicking different CYP2C19 metabolizer statuses.

Comparative analysis: Directly comparing the antisecretory potency of 5-O-desmethyl omeprazole with the parent drug, omeprazole, and its other major metabolites like 5-hydroxyomeprazole and omeprazole sulfone.

Further Elucidation of Drug-Drug Interaction Potential in Clinical Settings

Key areas for future investigation include:

Clinical DDI studies: Designing clinical trials to specifically assess the contribution of 5-O-desmethyl omeprazole to the known interactions between omeprazole and other CYP2C19 substrates, such as clopidogrel. mdpi.com

CYP isoform specificity: Characterizing the inhibitory potential of 5-O-desmethyl omeprazole against a broader panel of CYP isoforms beyond CYP2C19 to identify potential for other DDIs.

Quantitative contribution: Developing pharmacokinetic models to quantify the relative contribution of omeprazole versus 5-O-desmethyl omeprazole to the inhibition of CYP2C19 in vivo.

Investigation of Novel Biological Activities Beyond Gastric Acid Secretion Modulation

Recent research has begun to explore biological activities of PPIs beyond their effects on gastric acid. For instance, anti-inflammatory effects of omeprazole have been suggested. mdpi.com A significant research gap exists in whether 5-O-desmethyl omeprazole shares or possesses unique biological activities independent of proton pump inhibition. A study has explored the insecticidal potential of omeprazole and its analogs, noting that 5-O-desmethyl omeprazole had the lowest binding affinity to insect choline (B1196258) acetyltransferase. nih.gov

Future research should explore:

Anti-inflammatory properties: Investigating potential anti-inflammatory effects of 5-O-desmethyl omeprazole in various in vitro and in vivo models of inflammation.

Anticancer activity: Given that some PPIs have been investigated for their potential in cancer therapy, assessing the cytotoxic or chemosensitizing effects of 5-O-desmethyl omeprazole on various cancer cell lines would be a novel area of research.

Neuro-inflammation: Exploring the potential effects of 5-O-desmethyl omeprazole on neuro-inflammatory processes, an area of growing interest for PPIs. nih.gov

Advanced Analytical Method Development for Enhanced Sensitivity and Specificity

Accurate and sensitive quantification of 5-O-desmethyl omeprazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While methods like HPLC and LC-MS/MS have been developed for omeprazole and its metabolites, there is always a need for improvement. researchgate.netnih.govijpsr.com The complexity of biological samples and the need to differentiate between structurally similar metabolites necessitate the development of more advanced analytical techniques. researchgate.netresearchgate.net

Future directions in this area should include:

High-resolution mass spectrometry (HRMS): Developing and validating HRMS-based methods for the simultaneous quantification of omeprazole and a comprehensive panel of its metabolites, including 5-O-desmethyl omeprazole, in various biological fluids and tissues. mdpi.comnih.gov

Isotope dilution methods: Utilizing stable isotope-labeled internal standards for 5-O-desmethyl omeprazole to improve the accuracy and precision of quantification. nih.gov

Microsampling techniques: Adapting and validating analytical methods for low-volume samples to facilitate pediatric studies and therapeutic drug monitoring.

Exploration of Biomarker Potential

The formation of 5-O-desmethyl omeprazole is dependent on the activity of CYP2C19, an enzyme known for its genetic polymorphism. nih.govnih.gov This raises the possibility of using the concentration or formation rate of this metabolite as a biomarker for CYP2C19 phenotype. Individuals with different CYP2C19 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) exhibit varied plasma concentrations of omeprazole and its metabolites. nih.govpharmgkb.org

Future research should focus on:

Phenotyping studies: Correlating the plasma concentrations of 5-O-desmethyl omeprazole with CYP2C19 genotypes in large patient populations to establish its utility as a phenotyping marker.

Metabolic ratio analysis: Investigating the ratio of 5-O-desmethyl omeprazole to the parent drug or other metabolites as a more robust indicator of CYP2C19 activity.

Clinical utility: Evaluating whether monitoring 5-O-desmethyl omeprazole levels can help predict clinical outcomes and guide personalized dosing of omeprazole and other CYP2C19 substrates.

Q & A

Q. How is 5-O-Desmethyl Omeprazole identified and quantified in biological samples?

- Methodological Answer : Quantification typically involves high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with UV detection. For example, a full factorial design optimizing column temperature (20–40°C), pH (7.0–9.0), and voltage can achieve baseline separation of omeprazole metabolites in <10 minutes . Mass spectrometry (LC-MS/MS) is also used for enhanced specificity, particularly in plasma or urine matrices. Stability during analysis requires storage at -20°C to prevent degradation .

Q. What is the metabolic pathway of 5-O-Desmethyl Omeprazole, and which enzymes are involved?

- Methodological Answer : 5-O-Desmethyl Omeprazole is a major metabolite of (S)-omeprazole, formed via CYP2C19-mediated O-demethylation. This pathway accounts for ~40% of (S)-omeprazole metabolism, while CYP3A4 predominantly generates the sulfone metabolite (~57%) . In vitro studies using human liver microsomes and isoform-specific inhibitors (e.g., ticlopidine for CYP2C19) are critical for pathway validation .

Q. What are the stability considerations for handling 5-O-Desmethyl Omeprazole in laboratory settings?

- Methodological Answer : The compound is sensitive to light and humidity. Storage at -20°C in airtight containers with desiccants is recommended. Solubility is highest in dimethyl sulfoxide (DMSO) or methanol, but aqueous solutions should be prepared fresh to avoid hydrolysis. Degradation kinetics can be monitored via accelerated stability studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic conversion of Omeprazole to 5-O-Desmethyl Omeprazole?

- Methodological Answer : Phenoconversion studies using in vitro microsomal assays are standard. Key steps include:

- Incubating (S)-omeprazole with CYP2C19-enriched microsomes and NADPH.

- Quantifying metabolites via LC-MS/MS with isotopic internal standards (e.g., deuterated analogs).

- Validating enzyme specificity using chemical inhibitors (e.g., fluconazole for CYP2C19) or recombinant CYP isoforms .

Parallel in vivo studies in CYP2C19-phenotyped volunteers can correlate genotype-phenotype relationships .

Q. How to resolve contradictions in metabolic data between enantiomers and racemic mixtures?

- Methodological Answer : Contradictions arise due to stereoselective metabolism. For example, (S)-omeprazole produces 3× higher 5-O-Desmethyl metabolite levels than racemic omeprazole at equivalent doses . To address this:

- Compare metabolite ratios (e.g., 5-O-Desmethyl/sulfone) in enantiomer vs. racemate studies.

- Use chiral chromatography to isolate enantiomers pre- and post-metabolism.

- Apply pharmacokinetic modeling to account for enzyme saturation or inhibition effects .

Q. What methodologies optimize chromatographic separation of 5-O-Desmethyl Omeprazole from co-eluting metabolites?

- Methodological Answer : A face-centered central composite design (CCD) optimizes parameters like buffer pH (7.0–9.0), voltage, and temperature. For example, baseline separation of omeprazole, sulfone, and 5-O-Desmethyl metabolites is achieved using a C18 column with phosphate buffer (pH 8.0) at 30°C . Advanced chemometric models (e.g., MODDE 7 software) validate resolution and tailing factors .

Q. How to conduct comparative studies between 5-O-Desmethyl Omeprazole and other metabolites in pharmacodynamic research?

- Methodological Answer :

- In vitro bioassays : Compare acid-inhibition potency using gastric proton pump membrane preparations.

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate metabolite plasma concentrations (AUC) with pH-monitoring data to assess sustained acid suppression .

- Adverse event correlation : Use disproportionality analysis in pharmacovigilance databases (e.g., VigiBase) to compare hematological risks of 5-O-Desmethyl vs. sulfone metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.